2,2-Bis(2-hydroxyphenyl)propane
Overview
Description
2,2-Bis(2-hydroxyphenyl)propane, also known as Bisphenol A (BPA), is a polyphenol consisting of propane in which both methylene hydrogens at position 2 have been replaced by 2-hydroxyphenyl groups . It is primarily used in the manufacture of polycarbonate plastic, epoxy resins, and as a non-polymer additive to other plastics .
Synthesis Analysis
Bisphenol A can be obtained when crude bisOPP-A is recrystallized in the mixed solvent of toluene and n-hexane with vacuum drying . The structure of the obtained bisOPP-A was characterized by elemental analysis, IR, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular formula of Bisphenol A is C15H16O2 . It has a pair of near planar salicylaldehyde fragments forming a dihedral angle of 85.96 (4), similar to (1) .
Physical And Chemical Properties Analysis
Bisphenol A has a molecular weight of 228.29 g/mol . It has a boiling point of 220 °C (5 hPa), a density of 1.2 g/cm3 (25 °C), a flash point of 227 °C, a melting point of 156 - 159 °C, and a vapor pressure of <1 Pa (25 °C) .
Scientific Research Applications
Polymer Synthesis :
- A study by Thies et al. (1992) demonstrated the synthesis of a derivative of 2,2-Bis(2-hydroxyphenyl)propane, which was polymerized to produce tough, flexible films, indicating its potential in material science applications (Thies et al., 1992).
Industrial Applications :
- Han (2003) synthesized derivatives of 2,2-Bis(2-hydroxyphenyl)propane using nitric acid, showing potential for various industrial applications (Han, 2003).
Production of Epoxy Resins :
- Innanen (1979) noted that bisphenols, such as 2,2-Bis(2-hydroxyphenyl)propane, are used as starting materials for low viscosity epoxy resins (Innanen, 1979).
Biodegradation and Toxicity Studies :
- Kang, Katayama, and Kondo (2006) investigated the biodegradation of BPA, finding that various organisms can metabolize it, potentially leading to detoxification, though some metabolites might enhance estrogenicity or toxicity (Kang, Katayama, & Kondo, 2006).
Optimization of Synthesis for Fire-Retardants :
- Yun-chu (2002) identified optimal conditions for synthesizing a derivative of 2,2-Bis(2-hydroxyphenyl)propane, useful in fire-retardant applications (Yun-chu, 2002).
Dental Applications :
- Studies have shown the use of bisphenol A derivatives in dental composite materials, improving properties like shrinkage and water sorption (Pereira, Nunes, & Kalachandra, 2002).
Human Exposure and Environmental Concerns :
- Research by Kang, Kondo, and Katayama (2006) highlighted increased human exposure to BPA due to the extensive use of epoxy resins and polycarbonate plastics, emphasizing the need for further study on its potential endocrine-disrupting effects (Kang, Kondo, & Katayama, 2006).
Aquatic Environmental Impact :
- Studies on BPA in aquatic environments show its endocrine-disruptive effects on aquatic organisms, necessitating further research (Kang, Aasi, & Katayama, 2007).
Bioremediation :
- Chhaya and Gupte (2013) found that laccase from Fusarium incarnatum UC-14 can effectively biodegrade BPA, a potential environmental pollutant, through oxidative degradation (Chhaya & Gupte, 2013).
Future Directions
While Bisphenol A is widely used in the manufacture of various products, its potential health and environmental impacts have raised concerns. Future research will likely focus on understanding the mechanisms of BPA action, identifying safer alternatives, and developing strategies to mitigate the risks associated with BPA exposure .
properties
IUPAC Name |
2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNNWDXHFBFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341939 | |
Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(2-hydroxyphenyl)propane | |
CAS RN |
7559-72-0 | |
Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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